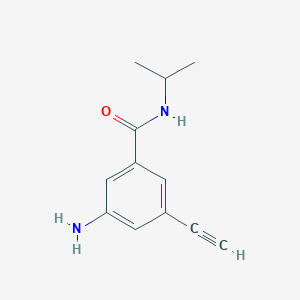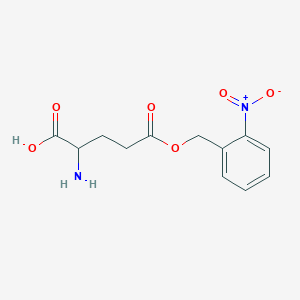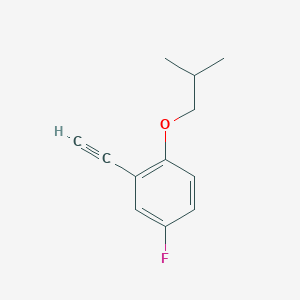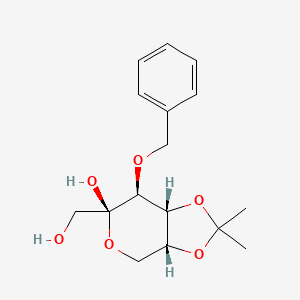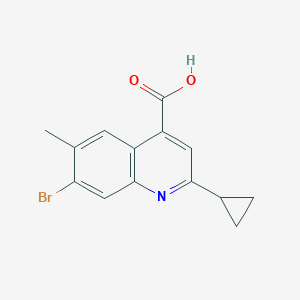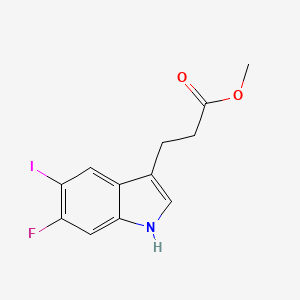![molecular formula C19H24N2O4 B13712608 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B13712608.png)
1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is a complex organic compound with significant applications in medicinal chemistry and organic synthesis. It is characterized by its unique bicyclic structure, which includes a pyrrolo[3,4-b]pyridine core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group, typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired dione structure, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl bromide, benzyl chloride, and other alkylating agents in the presence of bases like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules.
Aplicaciones Científicas De Investigación
1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: Researchers use this compound to study the structure-activity relationships of bioactive molecules, aiding in the design of new therapeutic agents.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials, contributing to advancements in materials science and chemical engineering.
Mecanismo De Acción
The mechanism of action of 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione involves its interaction with specific molecular targets, often enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
1-Boc-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine: This compound shares a similar core structure but lacks the dione functionality, resulting in different reactivity and applications.
6-Benzyl-1H-octahydropyrrolo[3,4-b]pyridine: Another related compound with a similar bicyclic structure but different substituents, leading to variations in chemical behavior and biological activity.
Uniqueness: 1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is unique due to its specific dione functionality, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C19H24N2O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
tert-butyl 6-benzyl-5,7-dioxo-3,4,4a,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-19(2,3)25-18(24)20-11-7-10-14-15(20)17(23)21(16(14)22)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3 |
Clave InChI |
AMHHZFWIZBPERG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



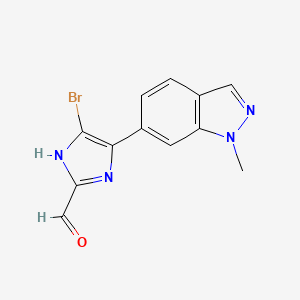
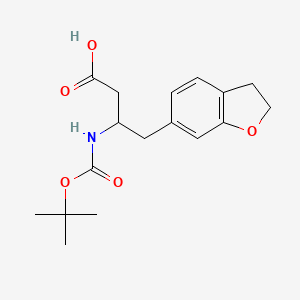
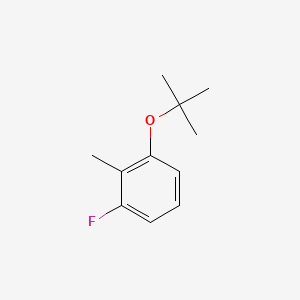

![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
